molecular formula C11H11BrO2 B1143912 (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one CAS No. 1331560-65-6

(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one

Cat. No. B1143912
M. Wt: 255.10784
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds shows the versatility of buten-2-one derivatives in creating a range of heterocycles and other complex molecules. For instance, derivatives of buten-2-one have been utilized for regiospecific synthesis of five and six-membered heterocycles with aldehyde functionality, indicating the potential pathways for synthesizing the target compound through similar strategies (Mahata et al., 2003).

Molecular Structure Analysis

Structural studies of closely related molecules reveal the impact of substituents on the overall geometry and stability of the molecular framework. For example, crystal and molecular structure studies of ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate provide insights into how bromo and methoxy groups influence the molecular conformation and stability through intramolecular and intermolecular interactions (Kaur et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving bromo and methoxy phenyl compounds demonstrate their reactivity and the formation of various addition and substitution products. For instance, the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols show the versatility of such structures in organic synthesis, yielding both addition-elimination and substitution products (Zhao et al., 2010).

Physical Properties Analysis

Investigations into compounds with similar structural features provide valuable information on their physical properties, such as crystal structure and melting points, which are crucial for understanding the physical behavior of "(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one" under various conditions.

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and conditions, can be inferred from studies on similar molecules. The synthesis and characterization of molecules like 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one offer insights into the potential chemical behaviors and stability of the target compound (Thippeswamy et al., 2011).

Scientific Research Applications

Overview of Related Compounds and Applications

Phosphonic Acid Derivatives :Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, are used across various fields due to their structural similarity to the phosphate group. They find applications in drug development, bone targeting, material science, and as ligands for supramolecular assemblies (Sevrain et al., 2017).

Catalysis and Organic Synthesis :Compounds similar in structure to (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one are often used as intermediates in organic synthesis, including in catalysts for the Friedel-Crafts alkylation, indicating the relevance of such compounds in synthetic chemistry (Tateiwa & Uemura, 1997).

Biomass Conversion Technologies :In the context of lignin model compounds, the study of β-O-4 bond cleavage is essential for understanding the degradation and utilization of biomass, a process where compounds with structural similarities to (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one could serve as model compounds or intermediates (Yokoyama, 2015).

Environmental Chemistry :The atmospheric reactivity of methoxyphenols, emitted from lignin pyrolysis, is studied for their role as tracers in biomass burning and their potential impact on air quality. This research area may encompass derivatives like (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one due to their structural or functional resemblance (Liu et al., 2022).

Safety And Hazards

This involves studying the potential risks associated with handling and using the compound, including toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential areas for future research, such as new synthetic routes, potential applications, and related compounds of interest.


Please consult with a qualified professional or refer to relevant scientific literature for specific information on “(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one”.


properties

IUPAC Name

(E)-4-(3-bromo-4-methoxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-8(13)3-4-9-5-6-11(14-2)10(12)7-9/h3-7H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVJTAMOQFOZJZ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one

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